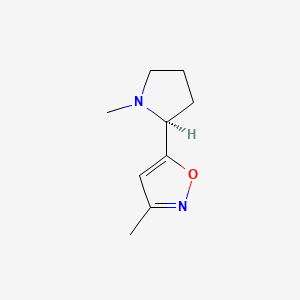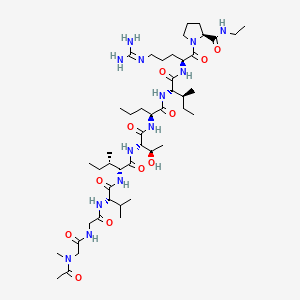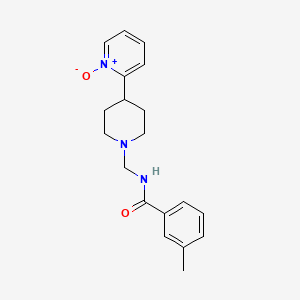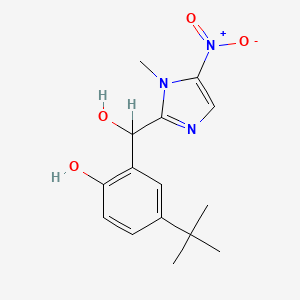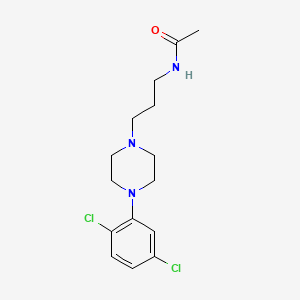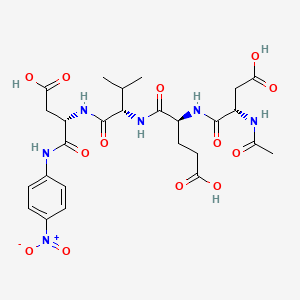
阿地芬尼盐酸盐
描述
盐酸二苯乙酰胺,也称为二苯乙酸2-(二乙氨基)乙酯盐酸盐,是一种分子式为C20H25NO2.HCl的化合物。它主要以局部麻醉剂和解痉剂而闻名。 盐酸二苯乙酰胺通过抑制烟碱型乙酰胆碱受体起作用,从而降低乙酰胆碱诱导的单通道电流的频率 .
科学研究应用
作用机制
盐酸二苯乙酰胺通过抑制烟碱型乙酰胆碱受体(nAChRs)发挥作用。它是一种非竞争性抑制剂,与受体结合并阻止乙酰胆碱激活它。 这种抑制降低了乙酰胆碱诱导的单通道电流的频率,从而导致肌肉张力下降和解痉作用 . 该化合物影响多种分子靶标,包括α1、α3β4、α4β2和α4β4 nAChRs .
生化分析
Biochemical Properties
Adiphenine hydrochloride plays a significant role in biochemical reactions by acting as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChR). It interacts with various enzymes, proteins, and other biomolecules, including α1, α3β4, α4β2, and α4β4 subtypes of nAChR, with IC50 values of 1.9, 1.8, 3.7, and 6.3 µM, respectively . These interactions result in the inhibition of acetylcholine-induced single-channel currents, leading to its antispasmodic and anticonvulsant effects .
Cellular Effects
Adiphenine hydrochloride affects various types of cells and cellular processes. It reduces muscle tone in the gastrointestinal tract, bile duct, gallbladder, bronchi, and bladder . Additionally, it influences cell function by causing mydriasis (pupil dilation), increasing intraocular pressure, and inducing paralysis of accommodation . These effects are mediated through its interaction with nicotinic acetylcholine receptors, leading to changes in cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of adiphenine hydrochloride involves its action as a non-competitive inhibitor of nicotinic acetylcholine receptors. It binds to these receptors and decreases the frequency of acetylcholine-induced single-channel currents . This inhibition is achieved through different molecular mechanisms, including the reduction of cluster duration and an increase in the decay rate of acetylcholine-induced currents . These interactions result in the compound’s antispasmodic and local anesthetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adiphenine hydrochloride change over time. The compound is known to reduce muscle tone in various tissues, and its effects can be observed shortly after administration The stability and degradation of adiphenine hydrochloride over time have not been extensively studied
Dosage Effects in Animal Models
The effects of adiphenine hydrochloride vary with different dosages in animal models. At lower doses, it effectively reduces muscle tone and exhibits antispasmodic effects . At higher doses, it may cause toxic or adverse effects, including increased intraocular pressure and paralysis of accommodation
Transport and Distribution
Adiphenine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes
Subcellular Localization
The subcellular localization of adiphenine hydrochloride and its effects on activity or function are not well-characterized. It is known to act as a local anesthetic and reduce acetylcholine-induced single-channel currents, but specific targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been identified
准备方法
盐酸二苯乙酰胺可以通过多种合成路线合成。一种常见的方法是在合适的催化剂存在下,将二苯乙酸与2-(二乙氨基)乙醇酯化。反应通常在回流条件下,使用硫酸或盐酸等酸性催化剂进行。 所得的酯通过用盐酸处理转化为其盐酸盐 .
盐酸二苯乙酰胺的工业生产方法采用类似的合成路线,但经过优化,适用于大规模生产。 这包括使用连续流反应器和自动化系统,以确保产品质量和收率的一致性 .
化学反应分析
相似化合物的比较
盐酸二苯乙酰胺类似于其他抑制烟碱型乙酰胆碱受体的化合物,例如二环维林和普罗替芬。 它在对不同nAChR亚型的特异性结合亲和力和抑制作用方面是独特的 . 其他类似化合物包括:
二环维林: 用作解痉剂,其作用机制和结合亲和力与盐酸二苯乙酰胺不同.
普罗替芬: 另一种通过不同分子机制抑制nAChRs的局部麻醉剂.
盐酸二苯乙酰胺的独特性质使其成为研究和治疗应用中的一种有价值的化合物。
属性
IUPAC Name |
2-(diethylamino)ethyl 2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPINBXAWIMZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045880 | |
| Record name | Adiphenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50-42-0 | |
| Record name | Adiphenine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adiphenine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adiphenine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adiphenine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adiphenine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adiphenine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADIPHENINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42B4PDY0AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



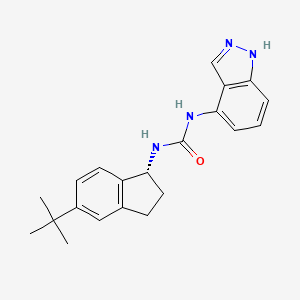
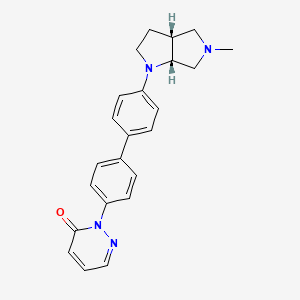

![[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate;chloride](/img/structure/B1664302.png)
